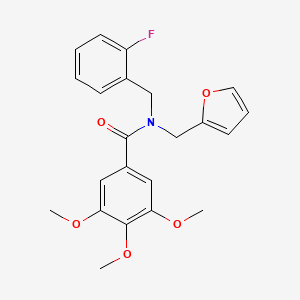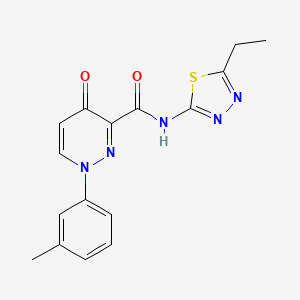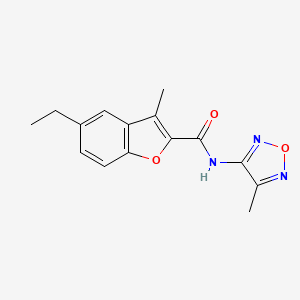![molecular formula C16H22N4O4 B11391862 1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-methyl-3-propylurea](/img/structure/B11391862.png)
1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-methyl-3-propylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-methyl-3-propylurea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a 3,4-dimethoxyphenyl group with an oxadiazole ring and a urea moiety, making it a subject of study for its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-methyl-3-propylurea typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the formation of the oxadiazole ring through the reaction of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-methyl-3-propylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule .
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its potential biological activity has led to investigations into its use as a bioactive molecule, including potential antimicrobial, antifungal, and anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-methyl-3-propylurea involves its interaction with specific molecular targets. The oxadiazole ring and the urea moiety are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound shares the 3,4-dimethoxyphenyl group but features a triazole ring instead of an oxadiazole ring.
3-(3,4-Dimethoxyphenyl)-1-propanol: This compound also contains the 3,4-dimethoxyphenyl group but lacks the oxadiazole and urea moieties.
Uniqueness
1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-methyl-3-propylurea is unique due to the combination of its structural elements, which confer specific chemical and biological properties not found in similar compounds. The presence of the oxadiazole ring, in particular, distinguishes it from other derivatives and contributes to its potential bioactivity .
Properties
Molecular Formula |
C16H22N4O4 |
|---|---|
Molecular Weight |
334.37 g/mol |
IUPAC Name |
1-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-methyl-3-propylurea |
InChI |
InChI=1S/C16H22N4O4/c1-5-8-17-16(21)20(2)10-14-18-15(19-24-14)11-6-7-12(22-3)13(9-11)23-4/h6-7,9H,5,8,10H2,1-4H3,(H,17,21) |
InChI Key |
XMMFYNYNOKEMOH-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)N(C)CC1=NC(=NO1)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(2-Fluorophenyl)methyl]-3-methyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/structure/B11391779.png)
![4-amino-N-[2-({[5-(3-chlorophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B11391783.png)
![8-(2,5-dimethoxyphenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11391789.png)
![N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11391790.png)

![N-(3-chlorobenzyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide](/img/structure/B11391802.png)
![methyl [9-(furan-2-ylmethyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate](/img/structure/B11391822.png)
![2-(4-bromophenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B11391823.png)


![5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-[4-(benzyloxy)phenyl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B11391848.png)
![3-(3-methoxybenzyl)-10-methyl-6-phenyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11391849.png)


